2,4-Dichloropyrido[2,3-d]pyrimidine
Overview
Description
2,4-Dichloropyrido[2,3-d]pyrimidine is a chemical compound with the linear formula C7H3Cl2N3 . It has a molecular weight of 200.02 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridopyrimidine moiety . The InChI code isInChI=1S/C7H3Cl2N3/c8-5-4-2-1-3-10-6 (4)12-7 (9)11-5/h1-3H
. The Canonical SMILES is C1=CC2=C (N=C1)N=C (N=C2Cl)Cl
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that pyrimidine compounds can undergo effective one-pot, regioselective double Suzuki coupling reactions to yield diarylated pyrimidines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 200.02 g/mol, XLogP3-AA of 2.7, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 0, Exact Mass of 198.9704025 g/mol, Monoisotopic Mass of 198.9704025 g/mol, Topological Polar Surface Area of 38.7 Ų, Heavy Atom Count of 12, and Formal Charge of 0 .Scientific Research Applications
Chemical Synthesis and Functionalization
Selective bifunctionalization of 2,4-dichloropyrido[2,3-d]pyrimidine has been explored, enabling its use in Suzuki and Stille cross-coupling reactions. These processes allow for the creation of various functionalized compounds from this compound, highlighting its versatility in chemical synthesis (Lavecchia, Berteina‐Raboin, & Guillaumet, 2005).
Synthesis of Antitumor Compounds
This compound serves as a key intermediate in the synthesis of compounds with antitumor activity. For example, its role in the creation of BW301U, a lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against the Walker 256 carcinosarcoma in rats, demonstrates its potential in the development of anticancer drugs (Grivsky et al., 1980).
Regioselective Synthesis
Regioselective synthesis involving this compound is noteworthy, as it enables the creation of dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines and various 2-substituted pyrido(3,2-d)pyrimidines. These synthetic processes are crucial for producing highly functionalized products, useful in various chemical and pharmaceutical applications (Tikad et al., 2007).
N-Fused Heterocyclic Compounds
The compound is a key player in the synthesis of N-fused heterocyclic compounds, which are significant in medicinal chemistry due to their broad range of biological activities. Its role in the creation of pyrido[2,3-d]pyrimidines, which exhibit antiviral, antihistaminic, antibacterial, and other activities, is a testament to its importance in the field of medicinal chemistry (Chaudhary, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
2,4-Dichloropyrido[2,3-d]pyrimidine is a type of pyridopyrimidine, which are known to have therapeutic potential and are used on several therapeutic targets
Mode of Action
It’s worth noting that the degree of lipophilicity of this compound, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially influence its interaction with its targets.
Biochemical Pathways
Pyridopyrimidines in general have been studied for their potential in the development of new therapies .
Pharmacokinetics
Its lipophilicity, which allows it to diffuse easily into cells, could potentially impact its bioavailability .
Action Environment
It’s worth noting that this compound should be stored in an inert atmosphere and under -20°c , which suggests that temperature and atmospheric conditions could potentially influence its stability.
Biochemical Analysis
Biochemical Properties
Compounds bearing a pyrido pyrimidine scaffold possess a wide range of biological properties, such as antitumoral, antiviral, antiproliferative, antihypertensive, cardiotonic, antifungal, anti-inflammatory, and antihistaminic
Cellular Effects
Its degree of lipophilicity, i.e., the affinity of this compound for a lipid environment, allows it to diffuse easily into cells . This suggests that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2,4-dichloropyrido[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNSZGYDLUPWSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623542 | |
Record name | 2,4-Dichloropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126728-20-9 | |
Record name | 2,4-Dichloropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-pyrido[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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